molecular formula C13H15N3O3S B11171395 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide

Cat. No.: B11171395
M. Wt: 293.34 g/mol
InChI Key: NVKOZXBNZHFGCG-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide typically involves the reaction of 2-(2-methoxyphenyl)acetic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with DNA or proteins could contribute to its anticancer effects by inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide
  • N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide
  • N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-chlorophenyl)acetamide

Uniqueness

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C13H15N3O3S/c1-18-8-12-15-16-13(20-12)14-11(17)7-9-5-3-4-6-10(9)19-2/h3-6H,7-8H2,1-2H3,(H,14,16,17)

InChI Key

NVKOZXBNZHFGCG-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CC2=CC=CC=C2OC

Origin of Product

United States

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